
(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile
説明
“®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains two phenyl groups (rings of six carbon atoms, also known as benzene rings) and a nitrile group (a carbon triple-bonded to a nitrogen).
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . The “R” in the name indicates that the compound has a specific configuration at one of its chiral centers, meaning it has a specific three-dimensional arrangement of atoms.科学的研究の応用
Analytical Chemistry Applications
In the context of analytical chemistry, research has delved into the effects of organic solvent compositions on the pH of buffered HPLC (High-Performance Liquid Chromatography) mobile phases. This includes the study of acetonitrile-water and methanol-water mixtures, which are relevant to understanding the behavior of compounds like "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile" during chromatographic separation (Subirats, Rosés, & Bosch, 2007).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds, especially in the pharmaceutical sector, has seen significant interest in the structural motifs similar to "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile". For instance, the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic drug, involves synthetic methodologies that could be relevant for compounds with similar structural complexity (Saeed et al., 2017).
Pyrrolidine in Drug Discovery
Pyrrolidine rings, a key feature of "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile", are extensively utilized in medicinal chemistry to create compounds for treating human diseases. The versatility of the pyrrolidine scaffold, due to its sp3-hybridization and contribution to stereochemistry, facilitates the exploration of pharmacophore space leading to novel biologically active compounds (Li Petri et al., 2021).
Chromatographic Techniques
Research on stationary and mobile phases in hydrophilic interaction chromatography (HILIC) highlights the utility of acetonitrile, a common solvent for "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile", in separating polar, weakly acidic, or basic samples. This underlines the importance of understanding solvent properties in the analytical characterization of complex molecules (Jandera, 2011).
Environmental and Health Impact Studies
Although the specific compound "(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile" is not directly mentioned in environmental health studies, research on similar compounds, especially those related to flame retardants like polybrominated diphenyl ethers (PBDEs), underscores the significance of understanding the environmental and health impacts of chemical compounds. Studies have explored the exposure pathways, levels, and toxicity of PBDEs in humans, providing a framework for assessing the potential environmental and health implications of a wide range of chemical substances (Wu et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVYYRHEMSRRM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248519 | |
| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile | |
CAS RN |
133099-12-4 | |
| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)
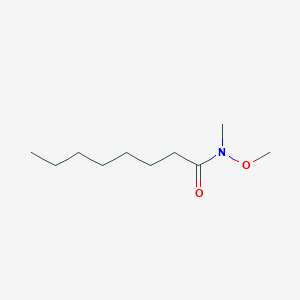
![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)
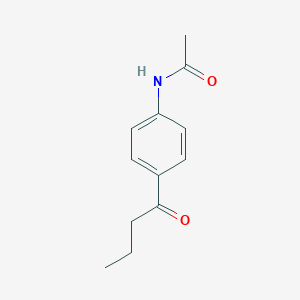
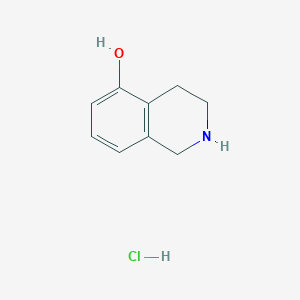
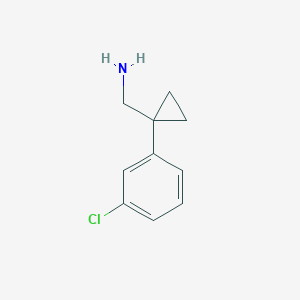

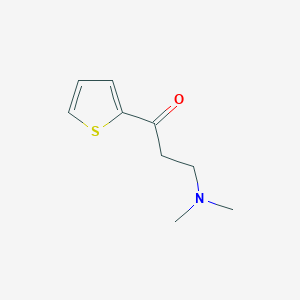
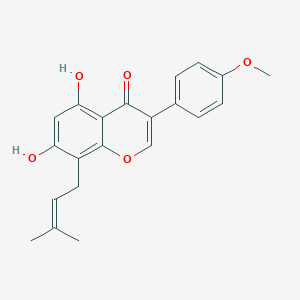
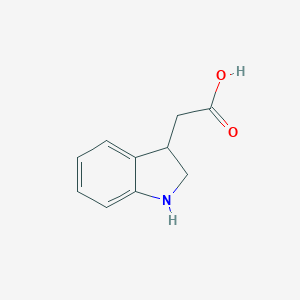

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)
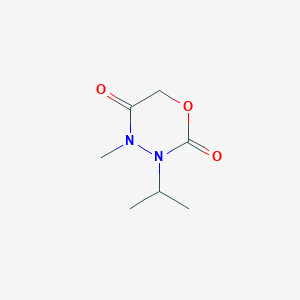
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)